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Compound of Interest

Compound Name: H-Asp(Obzl)-OtBu.HCl

Cat. No.: B3021797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(Obzl)-OtBu.HCl, an essential

amino acid derivative for solid-phase peptide synthesis (SPPS). This document outlines its

chemical properties, applications, and detailed experimental protocols relevant to its use in the

synthesis of peptides for research and drug development.

Core Compound Data
H-Asp(Obzl)-OtBu.HCl, also known as L-Aspartic acid γ-benzyl ester α-tert-butyl ester

hydrochloride, is a key building block in peptide chemistry. The strategic placement of the

benzyl (Bzl) and tert-butyl (tBu) protecting groups on the side chain and C-terminus,

respectively, allows for controlled, sequential peptide chain elongation.

A summary of the key quantitative data for H-Asp(Obzl)-OtBu.HCl is presented in Table 1.
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Property Value Reference

Molecular Weight 315.79 g/mol [1]

Molecular Formula C15H22ClNO4 [1]

CAS Number 52615-97-1 [1]

Appearance White to off-white solid [1]

Solubility Soluble in DMSO (100 mg/mL) [1]

Application in Solid-Phase Peptide Synthesis
(SPPS)
H-Asp(Obzl)-OtBu.HCl is primarily utilized in solid-phase peptide synthesis, a cornerstone

technique for the artificial production of peptides. In SPPS, an amino acid is covalently

attached to an insoluble polymer support (resin) and the peptide chain is built up in a stepwise

manner.

The use of protecting groups is fundamental to prevent unwanted side reactions during

synthesis. In the case of H-Asp(Obzl)-OtBu.HCl, the α-amino group is initially protected as a

hydrochloride salt, the γ-carboxyl group of the aspartic acid side chain is protected by a benzyl

group, and the α-carboxyl group is protected as a tert-butyl ester. This protection scheme is

compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal

protection.

A critical consideration when incorporating aspartic acid residues into a peptide sequence is

the potential for aspartimide formation. This intramolecular side reaction can occur during the

basic conditions of Fmoc deprotection and can lead to the formation of β-aspartyl peptides and

racemization. The choice of coupling reagents and deprotection conditions can help to

minimize this side reaction.

Experimental Protocol: Manual Solid-Phase Peptide
Synthesis (Fmoc Strategy)
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This section provides a detailed protocol for the incorporation of an aspartic acid residue, such

as that derived from H-Asp(Obzl)-OtBu.HCl (after N-terminal Fmoc protection), into a peptide

chain using manual solid-phase peptide synthesis with the Fmoc strategy.

Materials:

Rink Amide resin (or other suitable solid support)

Fmoc-protected amino acids (including Fmoc-Asp(OBzl)-OH)

H-Asp(Obzl)-OtBu.HCl (for use after conversion to its Fmoc-protected form if not starting

with the pre-made derivative)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Kaiser test kit (for monitoring coupling completion)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

Fmoc Deprotection:
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Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 3 minutes.

Drain the solution.

Repeat the piperidine treatment for 10 minutes.

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove

residual piperidine.

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OH) (3

equivalents relative to resin loading) and the coupling reagent (e.g., HBTU) (3 equivalents)

in DMF.

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitoring the Coupling Reaction:

Take a small sample of the resin beads and perform a Kaiser test. A negative result

(yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads),

the coupling reaction should be extended or repeated.

Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF

(3 times) and DCM (3 times).

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide

sequence.
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Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection (step 2).

Cleavage and Side-Chain Deprotection:

Wash the resin with DCM and dry it under vacuum.

Add the TFA cleavage cocktail to the resin.

Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the

peptide from the resin and removes the acid-labile side-chain protecting groups, including

the benzyl group from the aspartic acid side chain.

Filter the resin and collect the TFA solution containing the crude peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide pellet.

The crude peptide can then be purified using techniques such as reverse-phase high-

performance liquid chromatography (RP-HPLC).

Workflow Visualization
The following diagrams illustrate the key workflows in solid-phase peptide synthesis.
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Figure 1: General workflow for solid-phase peptide synthesis (SPPS) using the Fmoc strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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